molecular formula C36H75N25O6 B13382440 H-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg-NH2

H-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg-NH2

Cat. No.: B13382440
M. Wt: 954.1 g/mol
InChI Key: BMLTZEAFQLJTIZ-UHFFFAOYSA-N
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Description

H-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg-NH2 is a synthetic peptide composed of six arginine residues. This compound is of interest due to its potential applications in various fields such as biochemistry, medicine, and materials science. The presence of multiple arginine residues endows the peptide with unique properties, including high solubility in water and the ability to interact with negatively charged molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first arginine residue is attached to the resin.

    Deprotection: The protecting group on the amino terminus of the arginine is removed.

    Coupling: The next arginine residue is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

H-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg-NH2 can undergo various chemical reactions, including:

    Oxidation: The guanidino groups of arginine residues can be oxidized to form urea derivatives.

    Reduction: Reduction reactions are less common but can involve the reduction of any oxidized forms of the peptide.

    Substitution: The peptide can participate in substitution reactions, particularly at the guanidino groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution Reagents: Various electrophiles that can react with the guanidino groups.

Major Products

    Oxidation: Urea derivatives.

    Reduction: Reduced forms of the peptide.

    Substitution: Modified peptides with substituted guanidino groups.

Scientific Research Applications

H-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg-NH2 has several applications in scientific research:

    Biochemistry: Used as a model peptide to study protein-protein and protein-DNA interactions.

    Medicine: Potential therapeutic applications due to its ability to penetrate cell membranes and deliver cargo molecules.

    Materials Science: Utilized in the development of novel biomaterials and nanostructures.

Mechanism of Action

The mechanism by which H-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg-NH2 exerts its effects is primarily through its interaction with negatively charged molecules. The multiple arginine residues allow the peptide to bind strongly to anionic surfaces, such as cell membranes or nucleic acids. This binding can facilitate the transport of the peptide and any attached cargo into cells, making it a valuable tool for drug delivery and molecular biology applications.

Comparison with Similar Compounds

Similar Compounds

    Polyarginine Peptides: Similar to H-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg-NH2 but with varying lengths and sequences.

    Cell-Penetrating Peptides (CPPs): A broader category that includes peptides like TAT and penetratin, which also facilitate cellular uptake.

Uniqueness

This compound is unique due to its specific sequence of six arginine residues, which provides a balance between solubility and binding affinity. This makes it particularly effective for applications requiring strong interactions with negatively charged molecules.

Properties

IUPAC Name

2-amino-N-[1-[[1-[[1-[[1-[[1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-5-(diaminomethylideneamino)pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H75N25O6/c37-19(7-1-13-51-31(39)40)26(63)58-21(9-3-15-53-33(43)44)28(65)60-23(11-5-17-55-35(47)48)30(67)61-24(12-6-18-56-36(49)50)29(66)59-22(10-4-16-54-34(45)46)27(64)57-20(25(38)62)8-2-14-52-32(41)42/h19-24H,1-18,37H2,(H2,38,62)(H,57,64)(H,58,63)(H,59,66)(H,60,65)(H,61,67)(H4,39,40,51)(H4,41,42,52)(H4,43,44,53)(H4,45,46,54)(H4,47,48,55)(H4,49,50,56)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMLTZEAFQLJTIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N)N)CN=C(N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H75N25O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

954.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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